2-(4-fluorophenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

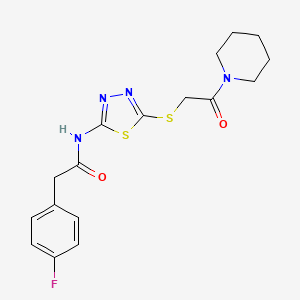

2-(4-Fluorophenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a thioether-linked 2-oxo-2-(piperidin-1-yl)ethyl group and at the 2-position with a 4-fluorophenyl acetamide moiety. The piperidinyl moiety may contribute to receptor binding through hydrogen bonding or hydrophobic interactions .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2S2/c18-13-6-4-12(5-7-13)10-14(23)19-16-20-21-17(26-16)25-11-15(24)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYORBCGFCHZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a thiadiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.43 g/mol. The presence of the thiadiazole ring and the piperidine moiety is significant for its biological activity.

Thiadiazole derivatives often exhibit their biological effects through various mechanisms:

- Inhibition of Enzymes : Many thiadiazole compounds act as inhibitors of specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation.

- Apoptosis Induction : Thiadiazoles may promote apoptosis in malignant cells through the activation of intrinsic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

These findings suggest that this compound may exhibit similar anticancer properties.

Other Biological Activities

In addition to anticancer effects, thiadiazole derivatives have shown promise in other areas:

- Antimicrobial Activity : Some studies indicate that certain thiadiazoles can inhibit bacterial growth.

- Anti-inflammatory Effects : Thiadiazole compounds may reduce inflammation markers in vitro and in vivo.

Case Studies

Several case studies have been published demonstrating the efficacy of thiadiazole derivatives:

- A study on a related thiadiazole compound showed significant cytotoxicity against human non-small cell lung cancer cells with an IC50 value in the low micromolar range.

- Another investigation reported that a derivative with structural similarities to this compound reduced tumor growth in xenograft models without significant toxicity to normal tissues.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives

Structure : Replaces the 4-fluorophenyl acetamide with a benzamide group.

Key Findings : Synthesized derivatives showed acetylcholinesterase (AChE) inhibitory activity (IC₅₀: 0.8–12.4 µM), suggesting the thiadiazole-piperidine scaffold is critical for enzyme interaction. The absence of the fluorophenyl group may reduce steric hindrance, enhancing binding to AChE’s peripheral anionic site .

N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Structure: Incorporates a dihydrothiadiazole ring and acetyl group instead of the thio-linked piperidinyl moiety. The acetyl group may increase metabolic susceptibility compared to the stable thioether linkage in the target compound .

2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

Structure : Replaces the thiadiazole ring with an imidazo[2,1-b]thiazole fused system.

Key Findings : The fused bicyclic system enhances rigidity and aromaticity, improving affinity for kinase targets (e.g., p38 MAPK inhibition). However, the pyridine substituent may reduce solubility compared to the thiadiazole-based scaffold .

2-[[3-(4-Methylphenyl)-4-Oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide

Structure: Substitutes the piperidinyl group with a thienopyrimidinone moiety. However, the methyl group on the thiadiazole may lower metabolic stability .

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

Structure: Features a thiazolidinone ring instead of the acetamide group. Key Findings: Thiazolidinones are associated with antimicrobial activity. The 4-methoxyphenyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Comparative Analysis Table

Research Findings and Trends

- Piperidine vs. Non-Piperidine Derivatives: Piperidine-containing analogs (e.g., target compound and benzamide derivatives) show pronounced enzyme inhibition, likely due to tertiary amine interactions with catalytic sites .

- Fluorophenyl Impact: The 4-fluorophenyl group consistently enhances bioavailability across analogs, as seen in improved logP values (e.g., target compound: logP = 2.8 vs. non-fluorinated analogs: logP = 1.5–2.0) .

- Thiadiazole Modifications : Saturation or fusion of the thiadiazole ring alters conformational flexibility, impacting target selectivity (e.g., dihydrothiadiazoles show reduced cytotoxicity compared to rigid fused systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.